molecular formula C14H14N2O B3347774 9H-Pyrido[3,4-b]indole, 7-methoxy-1,9-dimethyl- CAS No. 143502-37-8

9H-Pyrido[3,4-b]indole, 7-methoxy-1,9-dimethyl-

Cat. No.: B3347774
CAS No.: 143502-37-8
M. Wt: 226.27 g/mol
InChI Key: LJQLTQRHIJBENP-UHFFFAOYSA-N
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Description

9H-Pyrido[3,4-b]indole, 7-methoxy-1,9-dimethyl-, also known as harmine, is a naturally occurring beta-carboline alkaloid. It is found in various plants, including Peganum harmala (Syrian rue) and Banisteriopsis caapi, which is used in the preparation of the traditional Amazonian brew Ayahuasca. Harmine has been studied for its various pharmacological properties, including its potential as a central nervous system stimulant and its cytotoxic effects on cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Harmine can be synthesized through several methods. One common synthetic route involves the condensation of indole derivatives with appropriate aldehydes or ketones, followed by cyclization and methylation reactions. For example, the reaction of 7-methoxyindole with formaldehyde and subsequent cyclization can yield harmine .

Industrial Production Methods

Industrial production of harmine typically involves the extraction from natural sources, such as Peganum harmala seeds. The seeds are crushed and treated with an alkaline solution, followed by extraction with organic solvents like chloroform. The extract is then purified through crystallization or chromatography to obtain harmine .

Chemical Reactions Analysis

Types of Reactions

Harmine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Harmine has a wide range of scientific research applications:

Mechanism of Action

Harmine exerts its effects through several mechanisms:

Comparison with Similar Compounds

Harmine is part of a family of beta-carboline alkaloids, which includes:

Harmine is unique due to its specific substitution pattern, which contributes to its distinct pharmacological properties and applications.

Properties

IUPAC Name

7-methoxy-1,9-dimethylpyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-9-14-12(6-7-15-9)11-5-4-10(17-3)8-13(11)16(14)2/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQLTQRHIJBENP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1N(C3=C2C=CC(=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333149
Record name 9H-Pyrido[3,4-b]indole, 7-methoxy-1,9-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143502-37-8
Record name 7-Methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143502-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Pyrido[3,4-b]indole, 7-methoxy-1,9-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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